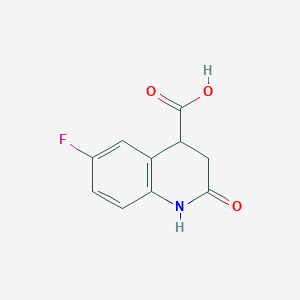

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Beschreibung

Historical Context of Tetrahydroquinoline Derivatives

The tetrahydroquinoline family of compounds has a rich historical foundation dating back to the 19th century when quinoline itself was first discovered and isolated by Friedlieb Ferdinard Runge from coal tar in 1834. This seminal discovery established the foundation for an entire class of nitrogen-containing heterocyclic compounds that would eventually prove to be among the most medicinally significant chemical scaffolds. The historical development of tetrahydroquinoline derivatives paralleled the evolution of synthetic organic chemistry, with early researchers recognizing the potential of these partially reduced quinoline systems to serve as versatile intermediates and bioactive compounds.

The significance of tetrahydroquinoline derivatives became particularly apparent in the early 20th century when researchers began to explore their pharmacological properties systematically. The 1,2,3,4-tetrahydroquinoline nucleus emerged as a prevalent core structure in a myriad of synthetic pharmaceuticals, with notable examples including nicainoprol as an antiarrhythmic drug, oxamniquine as a schistosomicide, and virantmycin as an antiviral antibiotic that also possesses antifungal activity. These early successes demonstrated the remarkable versatility of the tetrahydroquinoline scaffold and established it as a privileged structure in medicinal chemistry.

The synthetic methods for preparing tetrahydroquinolines have evolved considerably since their initial discovery, with researchers developing increasingly sophisticated approaches to access these compounds with high selectivity and efficiency. The Povarov cycloaddition reaction, for instance, has emerged as a particularly valuable tool for constructing tetrahydroquinoline derivatives through the reaction between imines and electron-rich olefins such as vinyl ethers. Additionally, photochemical approaches involving the irradiation of nitrobenzene derivatives in the presence of titanium dioxide have provided alternative pathways to these important compounds.

Positioning of 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in Chemical Taxonomy

This compound occupies a unique position within the broader classification of heterocyclic compounds, specifically falling under the category of six-membered nitrogen-containing heterocycles with a partially saturated ring system. The compound can be systematically classified as a fluorinated quinolone derivative, combining structural elements from multiple important chemical families including heterocyclic compounds, organofluorine compounds, and carboxylic acids.

From a structural perspective, this compound represents a sophisticated modification of the basic tetrahydroquinoline framework. The International Union of Pure and Applied Chemistry nomenclature identifies it as 6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid, reflecting its systematic structural features. The presence of the fluorine substituent at the 6-position places it within the growing class of fluorinated heterocycles that have gained prominence due to their unique properties and potential applications.

Table 1: Chemical Classification and Properties of this compound

The taxonomic position of this compound within heterocyclic chemistry is further defined by its membership in the broader class of nitrogen-containing heterocycles. Heterocyclic compounds, defined as cyclic compounds that have atoms of at least two different elements as members of their ring structures, represent more than half of all known organic compounds and include many natural products and pharmaceutically approved drugs. The six-membered nitrogen heterocycles, particularly those derived from quinoline, have been recognized as especially important due to their prevalence in biologically active molecules.

Overview of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds represent a rapidly expanding area of chemical research, driven by the unique properties imparted by fluorine substitution and the growing recognition of their importance in pharmaceutical applications. The inclusion of fluorine atoms into organic compounds often increases their lipophilicity and metabolic stability, enhancing their bioavailability and affinity for target proteins. This phenomenon has led to more than twenty percent of medications on the market containing fluorine, with nearly three hundred fluorine-containing drugs having been officially approved for use as medicines.

The chemistry of fluorinated heterocycles is distinguished by several key characteristics that set these compounds apart from their non-fluorinated counterparts. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of carbon-hydrogen bonds. This inherent stability contributes to the enhanced metabolic resistance observed in many fluorinated pharmaceuticals. Additionally, the electronegativity of fluorine and its small size relative to other halogens allow for strategic modification of molecular properties without introducing excessive steric bulk.

Table 2: Comparison of Related Fluorinated Tetrahydroquinoline Derivatives

Recent research has focused particularly on fluorinated five-membered and six-membered heterocycles, with studies demonstrating their varied therapeutic activities including antiviral, anti-inflammatory, enzymatic inhibitory, antimalarial, anticoagulant, antipsychotic, antioxidant, and antiprotozoal properties. The Food and Drug Administration has approved thirty-three fluorinated heterocyclic drugs between 2016 and 2022 alone, highlighting the continued importance of this chemical class in pharmaceutical development.

The synthesis of fluorinated heterocycles has become increasingly sophisticated, with researchers developing new methodologies to introduce fluorine substituents with high selectivity and efficiency. Electrochemical methods, for instance, have emerged as promising approaches for the selective functionalization of heterocyclic scaffolds, allowing for the introduction of fluorine-containing groups under mild conditions.

Research Significance and Academic Interest

The research significance of this compound extends across multiple dimensions of contemporary chemical science, reflecting both its structural complexity and its potential applications in various fields. From a synthetic chemistry perspective, this compound represents an excellent example of the challenges and opportunities presented by the synthesis of highly functionalized heterocyclic systems. The presence of multiple functional groups including the fluorine substituent, the ketone functionality, and the carboxylic acid group creates both synthetic opportunities and challenges that make this compound an attractive target for methodology development.

Academic interest in this compound and related structures has been driven in part by the growing recognition of the importance of fluorinated compounds in chemical biology and pharmaceutical research. The strategic incorporation of fluorine into heterocyclic scaffolds has been shown to significantly alter the biological properties of compounds, often leading to enhanced potency, selectivity, and metabolic stability. This has made fluorinated tetrahydroquinoline derivatives particularly attractive targets for researchers seeking to develop new chemical entities with improved pharmaceutical profiles.

The synthetic accessibility of this compound through various methodologies has also contributed to its research significance. Multiple synthetic approaches have been developed for accessing related tetrahydroquinoline derivatives, including metal-catalyzed oxidative cyclizations, reductive cyclizations under catalytic hydrogenation conditions, and photochemical approaches involving titanium dioxide catalysis. These diverse synthetic strategies provide researchers with multiple options for accessing this compound class and exploring structure-activity relationships.

Table 3: Research Areas and Applications of Tetrahydroquinoline Derivatives

The compound's position within the broader context of heterocyclic chemistry research is further enhanced by its relationship to other important pharmaceutical compounds. The tetrahydroquinoline scaffold appears in numerous clinically relevant molecules, including compounds being evaluated for the treatment of Human Immunodeficiency Virus, agents being investigated for slowing the onset of Alzheimer's disease, and compounds undergoing testing as antimalarial agents. This clinical relevance has maintained sustained academic interest in developing new synthetic methods for accessing tetrahydroquinoline derivatives and exploring their potential applications.

Eigenschaften

IUPAC Name |

6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJPYWRFHOWZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)F)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660456 | |

| Record name | 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869722-33-8 | |

| Record name | 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 869722-33-8) is a compound of significant interest due to its biological activities, particularly in the fields of antibacterial and antiviral research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The molecular formula of this compound is . It features a fluorine atom at the 6-position and a carboxylic acid group at the 4-position of the tetrahydroquinoline structure. The compound has been synthesized through various methods and is noted for its potential therapeutic applications.

Antibacterial Activity

In Vitro Studies

Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. The compound was tested against several bacterial strains using the agar diffusion method. The results indicated varying degrees of antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus (S. aureus) | 64 |

| Escherichia coli (E. coli) | 128 |

| Bacillus subtilis (B. subtilis) | >256 |

| Methicillin-resistant S. aureus (MRSA) | >256 |

| Pseudomonas aeruginosa (P. aeruginosa) | >256 |

The compound demonstrated significant activity against S. aureus with an MIC of 64 μg/mL, which is promising compared to standard antibiotics like ampicillin and gentamicin . However, it exhibited weak activity against Gram-negative bacteria such as E. coli and P. aeruginosa .

Structure-Activity Relationship

The antibacterial efficacy of the compound appears to be influenced by structural modifications. Compounds with longer side chains showed enhanced activity against S. aureus and E. coli, suggesting that both the length and flexibility of substituents play crucial roles in their biological effectiveness .

Antiviral Activity

In addition to antibacterial properties, preliminary studies indicate potential antiviral activities against human coronaviruses (HCoV-229E and HCoV-OC43). The compound's structural characteristics may contribute to its ability to inhibit viral replication, although more extensive studies are required to confirm these effects .

Cytotoxicity

Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that this compound exhibits low cytotoxicity with IC50 values comparable to those of established antibiotics . This suggests a favorable safety profile for further development as an antibacterial agent.

Case Studies

Case Study 1: Antibacterial Evaluation

A series of experiments were conducted to evaluate the antibacterial activity of various derivatives of tetrahydroquinoline compounds. Among them, this compound showed promising results against S. aureus and E. coli. The study highlighted the importance of chemical modifications in enhancing antibacterial properties and suggested pathways for future research into more potent derivatives .

Case Study 2: Antiviral Potential

Another study explored the antiviral potential of tetrahydroquinoline derivatives against coronaviruses. Although not extensively studied for this specific compound yet, initial findings suggest that similar structures may inhibit viral entry or replication mechanisms . This opens avenues for developing antiviral therapies based on this scaffold.

Wissenschaftliche Forschungsanwendungen

Nitric Oxide Synthase Inhibition

One of the significant applications of 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is its role as an inhibitor of nitric oxide synthase (nNOS). Studies have demonstrated that derivatives of this compound exhibit selective inhibition of nNOS over other isoforms such as endothelial NOS (eNOS) and inducible NOS (iNOS). For instance, certain analogues showed submicromolar activity against nNOS, indicating their potential as therapeutic agents in conditions where modulation of nitric oxide production is beneficial, such as neurodegenerative diseases and cardiovascular disorders .

Antimicrobial Activity

Research has indicated that compounds within the tetrahydroquinoline series possess antimicrobial properties. The presence of the fluorine atom in the structure enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against various bacterial strains. This property makes them candidates for further development as antibiotics or antifungal agents .

Anticancer Properties

In preliminary studies, some derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Compounds related to this compound are being investigated for their ability to target specific cancer types, making them valuable in oncology research .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes that allow for modifications at various positions on the quinoline ring. This flexibility enables researchers to create a library of derivatives tailored for specific biological activities.

Table 1: Summary of Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Alkylation | Nucleophilic substitution using chloroalkylamine salts | Moderate |

| Reduction | Reduction of amides to corresponding amines | High |

| Coupling | Reaction with thiophene derivatives | Variable |

Case Study 1: nNOS Inhibition

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of tetrahydroquinoline and evaluated their potency against nNOS. Compound 35 was identified as one of the most selective inhibitors with an IC50 value significantly lower than that of its counterparts .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial efficacy of tetrahydroquinoline derivatives highlighted their effectiveness against resistant strains of Staphylococcus aureus. The study concluded that modifications to the carboxylic acid group could enhance activity against Gram-positive bacteria .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

- Methoxy groups donate electrons via resonance, altering solubility and reactivity . Bromo substituents introduce steric hindrance and polarizability, favoring halogen bonding .

- Solubility Trends :

Vorbereitungsmethoden

Cyclocondensation of 2-Amino-5-fluorophenyl Glyoxylic Acid with Benzoyl Derivatives

One highly efficient synthesis involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl asetanilides in boiling N,N-dimethylformamide (DMF). This method yields fluorine-bearing quinoline-4-carboxylic acids, including the target 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives.

-

- An equimolar mixture of 2-amino-5-fluorophenyl glyoxylic acid and benzoyl asetanilide derivatives is refluxed in DMF for approximately 4 hours.

- The reaction mixture is then poured over ice to precipitate the product.

- The solid is filtered, washed with water, and recrystallized from tetrahydrofuran (THF) to enhance purity.

-

- The cyclocondensation forms the quinoline core with fluorine substitution at the 6-position.

- Subsequent decarboxylation or refluxing can lead to other fluorinated quinoline derivatives.

-

- The products are confirmed by elemental analysis and spectral methods such as ^13C NMR, showing characteristic signals for the carboxylic acid carbonyl (around 170 ppm) and fluorine-substituted carbons (around 151 ppm).

- The method yields high purity compounds suitable for further functionalization or biological testing.

This method is noted for its high efficiency and moderate reaction conditions, making it suitable for producing fluorinated quinoline carboxylic acids on a laboratory scale.

Heating 1-Ethyl/benzyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid with Piperazine Derivatives

Another preparation approach involves the reaction of 1-ethyl or 1-benzyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with piperazine derivatives in DMF:

-

- A mixture of the quinoline carboxylic acid (0.01 mol), 2,5-dioxo-piperazine or its methyl-substituted analog (0.05 mol), and DMF (20 mL) is heated at 130–140°C for approximately 10 hours with stirring.

- After completion, the mixture is evaporated under reduced pressure.

- Water is added to precipitate the product, which is filtered, washed, vacuum dried, and recrystallized from DMF.

-

- This method yields 7-substituted piperazinyl derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with high yields (~98%).

- The products are characterized by IR, ^1H NMR, and elemental analysis, confirming the substitution pattern and purity.

Multi-step Synthesis via Acylation and Cyclization of Fluorinated Anthranilic Acid Derivatives

A more complex synthetic route involves the preparation of the quinoline core starting from fluorinated anthranilic acid derivatives:

-

- Reaction of 3,4,5,6-tetrafluoroanthranilic acid with acetic anhydride and acetic acid to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.

- Conversion to the corresponding benzoyl chloride using oxalyl chloride in the presence of N,N-dimethylformamide catalyst.

- Reaction with n-butyl lithium and malonic half acid ester to form a substituted benzenepropanoic acid ethyl ester.

- Treatment with triethyl orthoformate and cyclopropylamine in t-butanol, followed by ring closure with potassium t-butoxide, leads to the formation of fluorinated quinoline carboxylic acid ethyl esters.

- Final hydrolysis steps yield the target this compound derivatives.

-

- Reactions are conducted under controlled temperatures, often including stirring at -30°C for intermediate steps and refluxing for cyclization.

- Purification involves extraction, drying, crystallization, and vacuum drying.

-

- This method allows for the introduction of various substituents on the quinoline ring.

- It is adaptable for synthesizing derivatives with different fluorine substitution patterns and side chains.

General Notes on Purification and Characterization

-

- Recrystallization from solvents such as DMF, THF, or dioxane is commonly employed.

- Thin-layer chromatography (TLC) on precoated silica gel plates with n-hexane/ethyl acetate mixtures is used to monitor purity.

- Vacuum drying ensures removal of residual solvents.

-

- Infrared (IR) spectroscopy for functional group identification.

- Nuclear Magnetic Resonance (NMR), especially ^1H and ^13C NMR, to confirm structural details and fluorine substitution.

- Elemental microanalysis (C, H, N) to verify compound composition.

- Melting point determination for physical property assessment.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-5-fluorophenyl glyoxylic acid + benzoyl asetanilides | Reflux in DMF, 4 h | Cyclocondensation | High | Efficient, moderate conditions |

| 2 | 1-Ethyl/benzyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid + piperazine derivatives | Heated in DMF at 130–140°C, 10 h | Nucleophilic substitution | ~98 | Produces piperazinyl derivatives |

| 3 | 3,4,5,6-Tetrafluoroanthranilic acid | Multi-step: acylation, chlorination, lithiation, cyclization | Multi-step synthesis | Moderate | Complex, allows diverse substitutions |

Q & A

Q. What are the recommended synthetic routes for 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated intermediates. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structurally related compound) is synthesized via condensation of fluorobenzoic acid derivatives with ethyl glycinate under acidic conditions, followed by cyclization using catalysts like KI . Modifications may include saponification to convert ester groups to carboxylic acids . Key steps:

- Use of fluorinated aromatic precursors (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) .

- Cyclization under reflux with catalysts (e.g., CuCl₂ or KI) .

- Purification via recrystallization or column chromatography.

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for fluorine (¹⁹F NMR) and protons (¹H NMR) to confirm substituent positions .

- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism, as demonstrated for similar quinolones . For example, intermolecular O–H⋯O hydrogen bonds in carboxylic acid dimers confirm structural stability .

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

Q. What stability considerations are critical during storage and handling?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C in a dry environment to avoid hydrolysis of the carboxylic acid group .

- Handling : Avoid prolonged exposure to light, as fluorinated quinolones may undergo photodegradation. Use amber glassware for solutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?

- Methodological Answer :

- Functional group modifications : Introduce substituents at the 6-fluoro or 4-carboxylic acid positions. For example, replacing the 4-carboxylic acid with esters or amides alters pharmacokinetics .

- Biological assays : Test antimicrobial activity against Gram-negative/-positive strains (MIC assays) .

- Computational modeling : Use molecular docking (e.g., with DNA gyrase) to predict binding affinity .

Q. How can computational modeling resolve contradictions in spectroscopic data?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra with experimental data to validate tautomeric forms .

- Molecular dynamics simulations : Assess conformational stability under physiological conditions. For example, simulate hydrogen bonding patterns in aqueous environments to explain discrepancies in solubility .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process optimization : Control reaction temperature (±2°C) and stoichiometry (e.g., 1.05:1 molar ratio of fluorinated precursor to cyclizing agent) .

- Quality control : Implement in-line HPLC monitoring to track intermediate purity .

- DoE (Design of Experiments) : Identify critical parameters (e.g., pH, catalyst loading) using fractional factorial designs .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, incubation time) .

- Standardize protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Cross-validate : Replicate results using orthogonal methods (e.g., fluorescence-based ATP assays vs. colony counting) .

Q. What analytical techniques confirm the absence of regioisomeric impurities?

- Methodological Answer :

- HPLC-MS/MS : Detect trace impurities using reverse-phase C18 columns and gradient elution .

- 2D NMR (e.g., COSY, NOESY) : Resolve overlapping signals from regioisomers .

Biological Activity and Mechanism

Q. How does fluorination at the 6-position influence antibacterial efficacy?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.